

The Biological Versatility of Functionalized Morpholines: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methylmorpholine hydrochloride

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The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a pKa that renders it partially protonated at physiological pH, favorable solubility profiles, and metabolic stability, have made it a cornerstone in the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities of functionalized morpholines, with a focus on their applications in oncology, infectious diseases, and central nervous system (CNS) disorders. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Morpholine Derivatives

Functionalized morpholines have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell growth, proliferation, and survival. A predominant mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.^{[1][2]}

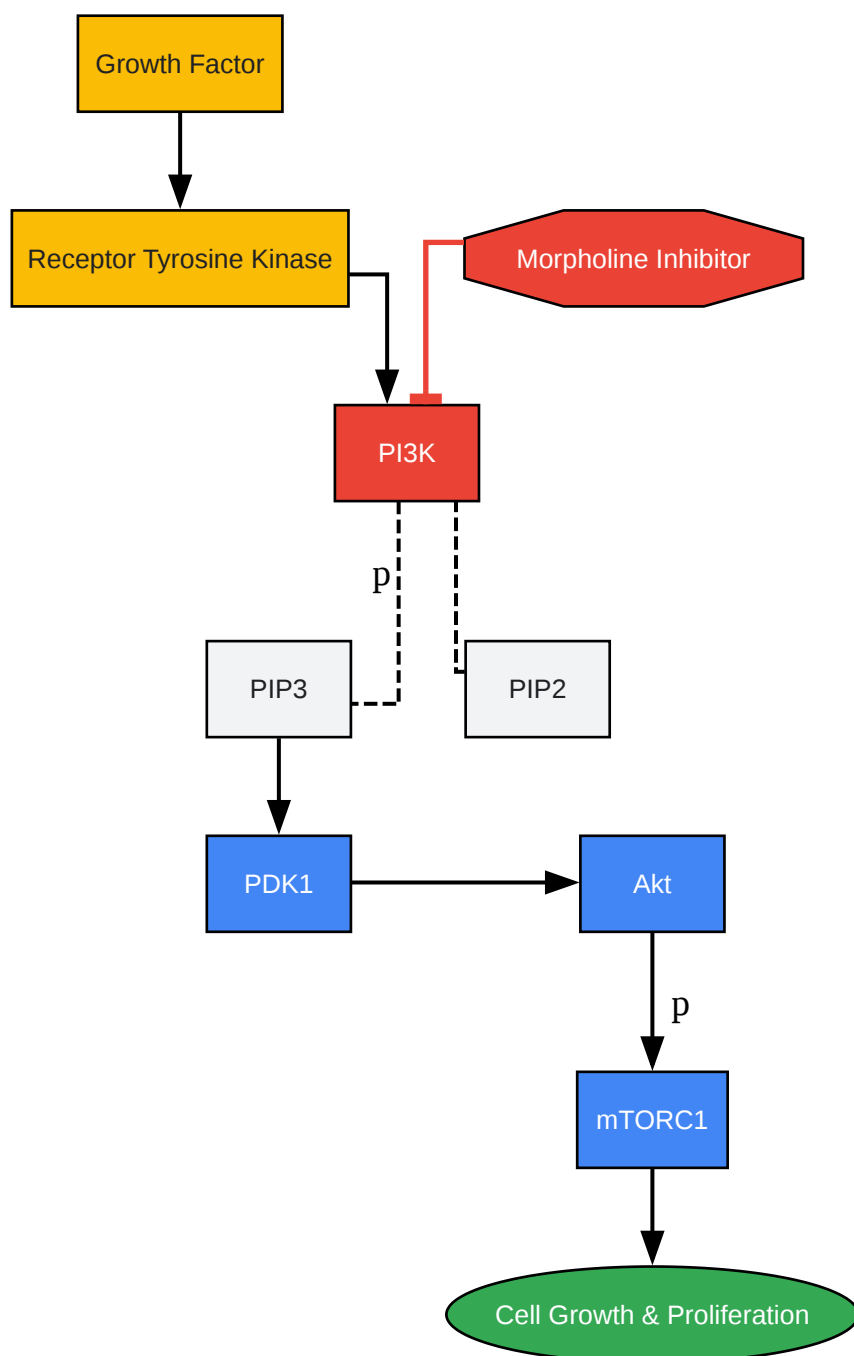
Quantitative Anticancer Activity

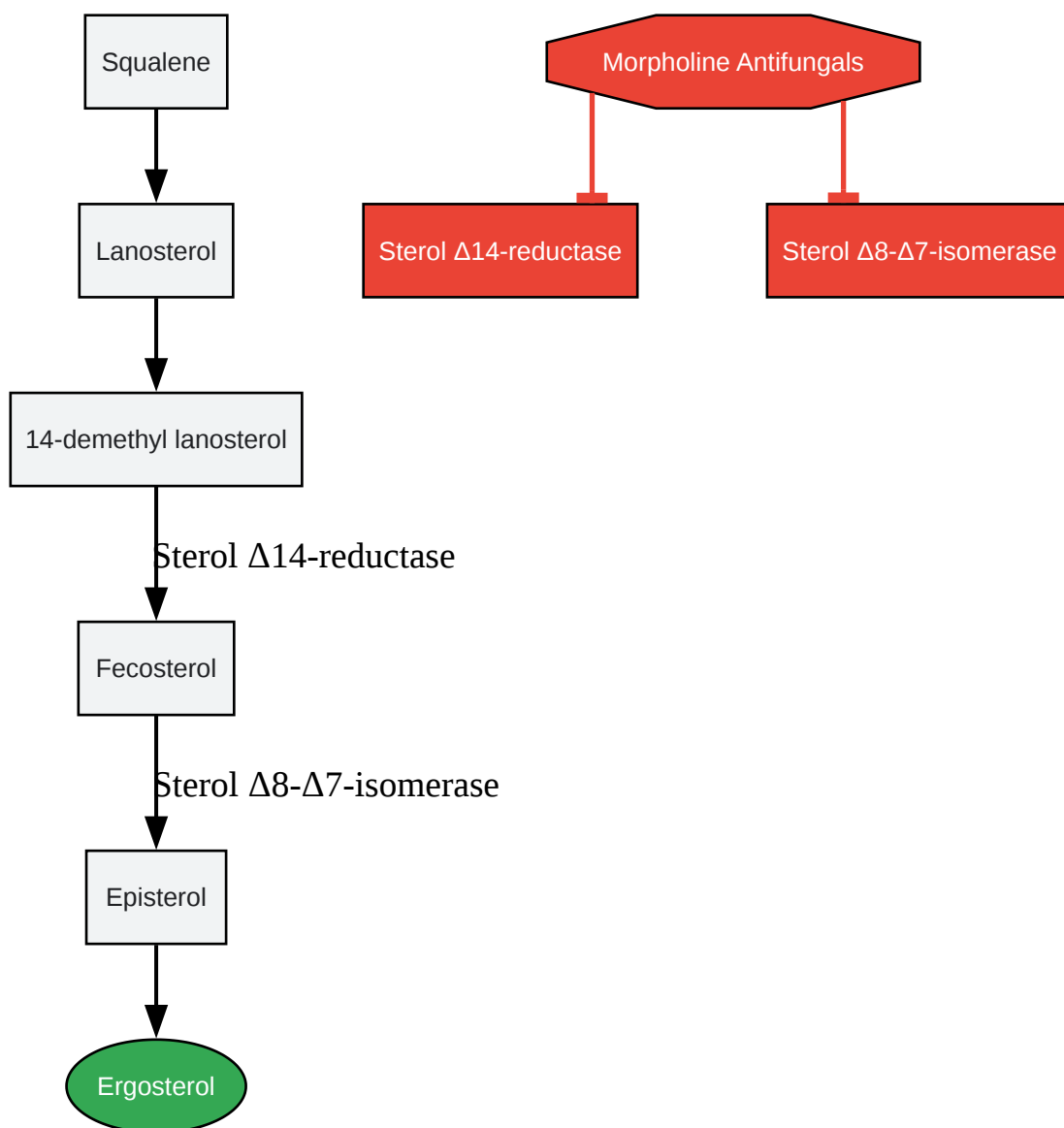
The cytotoxic effects of various morpholine derivatives have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the table below.

Compound ID	Cancer Cell Line	Target(s)	IC50 (μM)	Reference(s)
AK-3	A549 (Lung)	Not Specified	10.38 ± 0.27	[3]
MCF-7 (Breast)	Not Specified	6.44 ± 0.29	[3]	
SHSY-5Y (Neuroblastoma)	Not Specified	9.54 ± 0.15	[3]	
AK-10	A549 (Lung)	Not Specified	8.55 ± 0.67	[3]
MCF-7 (Breast)	Not Specified	3.15 ± 0.23	[3]	
SHSY-5Y (Neuroblastoma)	Not Specified	3.36 ± 0.29	[3]	
Compound 22	MDA-MB-231 (Breast)	Induces Apoptosis	20	
SW480 (Colon)	Induces Apoptosis	12.5		
Thieno[3,2-d]pyrimidine 15e	A375 (Melanoma)	PI3K p110α	0.58	[4]
PI3K Inhibitor 14	C4-2 (Prostate)	PI3K	More potent than ZSTK474	[2][5]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Morpholine-containing compounds, such as certain quinazoline and thienopyrimidine derivatives, have been designed to bind to the ATP-binding pocket of PI3K isoforms, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis.[4][5]





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